molecular formula C4H9NO2S B1588384 2-Methyl-L-cysteine CAS No. 22681-73-8

2-Methyl-L-cysteine

Cat. No. B1588384
CAS RN: 22681-73-8
M. Wt: 135.19 g/mol
InChI Key: NZBONMFLYFGTAC-BYPYZUCNSA-N
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Description

2-Methyl-L-cysteine is an organic compound with the following properties:



  • Chemical Formula : C<sub>4</sub>H<sub>10</sub>ClNO<sub>2</sub>S

  • IUPAC Name : 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

  • Appearance : White to light yellow powder

  • Infrared Spectrum : Conforms

  • Specific Optical Rotation : +6° to +10° (20°C, 589 nm) (c=1 in water)



Molecular Structure Analysis

The molecular structure of 2-Methyl-L-cysteine consists of an amino group, a methyl group, and a thiol (sulfanyl) group attached to a propanoic acid backbone. The hydrochloride form enhances solubility.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water

  • Stability : Stable under normal conditions

  • Melting Point : Not specified

  • Boiling Point : Not specified


Scientific Research Applications

Nutritional Implications and Synthesis

2-Methyl-L-cysteine, a derivative of the amino acid L-cysteine, plays a crucial role in cellular homeostasis. It serves as a precursor for protein synthesis and for the production of important compounds like glutathione (GSH), hydrogen sulfide (H₂S), and taurine. L-Cysteine's role in the synthesis of GSH has been widely researched in various pathological conditions, highlighting its significance in therapeutic and nutritional applications to improve health in both animals and humans (Yin et al., 2016).

Medical and Nutritional Therapies

2-Methyl-L-cysteine's use in diet, supplements, or drugs aimed at improving human health or treating diseases has been the focus of extensive research. A vast array of literature from 1950 to 2017 details its application in medicine and nutritional therapies. The rise in publications correlates with the growth of the nutraceutical industry and personalized medicine, though there remains a need for more clinical trial-based studies (Clemente Plaza et al., 2018).

Neurological Implications

The neurotoxicity of L-cysteine, from which 2-Methyl-L-cysteine is derived, has been a subject of study. When administered systemically to rodents, L-cysteine can destroy neurons in various brain regions. This toxicity is primarily mediated through specific glutamate receptors, emphasizing the need to consider its potential involvement in neurodegenerative processes (Olney et al., 1990).

Chemical Synthesis and Application

2-Methyl-L-cysteine has been used in chemical synthesis, particularly in the generation of transient sulfenic acids. These acids add to acceptors, forming sulfoxides that are biologically active and can be isolated in enantiomerically pure form. This illustrates the versatility of L-cysteine derivatives in chemical synthesis and their potential biological applications (Aversa et al., 2005).

Metabolic Responses to L-cysteine Deprivation

The response of organisms to L-cysteine deprivation, which would affect derivatives like 2-Methyl-L-cysteine, has been studied in the context of the protozoan parasite Entamoeba histolytica. Deprivation results in significant effects on glycolysis, amino acid, and phospholipid metabolism, further highlighting the broad metabolic roles of L-cysteine and its derivatives (Husain et al., 2010).

Biomedical Imaging Applications

Cysteine derivatives, including 2-Methyl-L-cysteine, have been explored for biomedical imaging applications. For instance, cysteine-modified nanoparticles have shown promise in enhancing the solubility and biocompatibility of certain materials, opening doors to their use in in vitro and in vivo bioimaging (Wei et al., 2014).

Safety And Hazards


  • Safety : As with any chemical compound, handle 2-Methyl-L-cysteine with care. Follow safety protocols when working with it.

  • Hazards : No specific hazards reported, but always consult safety data sheets and follow proper handling procedures.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential therapeutic applications.

  • Synthetic Routes : Develop efficient and scalable synthesis methods.

  • Toxicology : Assess its safety profile comprehensively.


Please note that this analysis is based on available information, and further exploration in scientific literature is recommended for a deeper understanding of 2-Methyl-L-cysteine.


properties

IUPAC Name

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBONMFLYFGTAC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433671
Record name 2-methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-L-cysteine

CAS RN

22681-73-8
Record name 2-methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Z Chen, M Chen, Y Cheng, T Kowada… - Angewandte Chemie …, 2020 - Wiley Online Library
… When 2-methyl-l-cysteine moiety is introduced to replace cysteine moiety in IV, the resulting compound VI displayed a 1.3-fold increase in the cyclization kinetics (2.7×10 −3 s −1 ) over …
Number of citations: 53 onlinelibrary.wiley.com
MA Vazquez-Prieto, RM Miatello - Molecular Aspects of Medicine, 2010 - Elsevier
… There are four different ACSOs identified in allium species: (+)-S-allyl-l-cysteine sulfoxide known as alliin (2-PCSO), (+)-S-2-methyl-L-cysteine sulfoxide or methiin (MCSO), S-propyl-l-…
Number of citations: 159 www.sciencedirect.com
Z Chen, M Chen, Y Cheng, T Kowada… - … (International ed. in …, 2020 - ncbi.nlm.nih.gov
… When 2-methyl-L-cysteine moiety is introduced to replace cysteine moiety in compound IV, the resulted compound VI displayed a 1.3-fold increase in the cyclization kinetics (2.7×10 −3 …
Number of citations: 2 www.ncbi.nlm.nih.gov
K Yin, F Yu, W Zhang, L Chen - Biosensors and Bioelectronics, 2015 - Elsevier
We establish a near-infrared (NIR) ratiometric fluorescent probe Cy-NB for the selective detection of cysteine (Cys) over glutathione (GSH) and homocysteine (Hcy) in mitochondria to …
Number of citations: 119 www.sciencedirect.com
X Qian, Y Wan, A Wang, W Xia, Z Yang, Z He… - Environmental Pollution, 2021 - Elsevier
General population are concurrently and extensively exposed to many volatile organic compounds (VOCs), including some Group 1 human carcinogens, such as 1,3-butadiene. …
Number of citations: 34 www.sciencedirect.com
J Joubert, SF Malan - Expert opinion on therapeutic patents, 2011 - Taylor & Francis
… ]-2-methyl-l-cysteine maleate hydrochloride (85, Figure 22) Citation[127]. The amorphous solid counterpart S-[2[(1-iminoethyl)amino]ethyl]-2-methyl-l-cysteine … ]-2-methyl-l-cysteine with …
Number of citations: 54 www.tandfonline.com
D Svensson - 2012 - lup.lub.lu.se
An investigation of Eupatorium lasiophthalmum yielded fourteen sesquiterpene lactones (1-14) including one new epimer (7) and a revision of the reported stereochemistry of 2 is …
Number of citations: 4 lup.lub.lu.se
J Yamamoto, A Kawashima… - European Journal of …, 2017 - Wiley Online Library
… with water to afford S-benzyl-2-methyl-l-cysteine, (R)-9 (257 … data for HCl salt of S-benzyl-2-methyl-l-cysteine, (R)-9. H … N-(tert-butoxycarbonyl)-2-methyl-l-cysteine DCHA Salt, (R)-19…
S Zhou - 2016 - wrap.warwick.ac.uk
… standard of the isopyochelin stereoisomers from 2-methyl-L-cysteine (middle trace) and the … CD spectra of commercially available 2-methyl-L-cysteine and 2-methyl-Dcysteine used in …
Number of citations: 1 wrap.warwick.ac.uk
L Di Costanzo, S Dutta, SK Burley - Biopolymers, 2018 - Wiley Online Library
Extensive efforts invested in understanding the rules of protein folding are now being applied, with good effect, in de novo design of proteins/peptides. For proteins containing standard α…
Number of citations: 5 onlinelibrary.wiley.com

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